molecular formula C10H13NO2S B13192328 5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde

5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde

Cat. No.: B13192328
M. Wt: 211.28 g/mol
InChI Key: IBPNPONNFFDVNC-UHFFFAOYSA-N
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Description

5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S It is characterized by the presence of a furan ring, a pyrrolidine ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 3-(methylsulfanyl)pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, while catalysts such as palladium or copper may be employed to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Cold-chain transportation is often required to maintain the stability of the compound during storage and distribution .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The furan ring and pyrrolidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan and pyrrolidine derivatives.

Scientific Research Applications

5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde is unique due to its combination of a furan ring, pyrrolidine ring, and methylsulfanyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-(3-methylsulfanylpyrrolidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-14-9-4-5-11(6-9)10-3-2-8(7-12)13-10/h2-3,7,9H,4-6H2,1H3

InChI Key

IBPNPONNFFDVNC-UHFFFAOYSA-N

Canonical SMILES

CSC1CCN(C1)C2=CC=C(O2)C=O

Origin of Product

United States

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